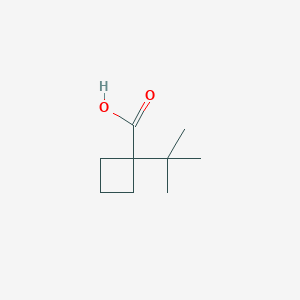

1-Tert-butylcyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLFDPZHKQNBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510992-29-6 | |

| Record name | 1-tert-butylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 1-tert-Butylcyclobutane-1-Carboxylic Acid

This technical guide is structured to provide actionable intelligence for drug development and advanced organic synthesis. It moves beyond standard database entries to analyze the behavior and strategic value of 1-tert-butylcyclobutane-1-carboxylic acid (1-tBCBC).

CAS: 1510992-29-6 | Formula: C₉H₁₆O₂ | MW: 156.22 g/mol [1]

Executive Summary

1-tert-butylcyclobutane-1-carboxylic acid (1-tBCBC) represents a "steric anchor" in medicinal chemistry. Unlike its flexible acyclic analogs or the rigid adamantane derivatives, 1-tBCBC offers a unique balance: a high-energy, strained ring system locked into a specific conformation by the bulky tert-butyl group. This molecule is primarily utilized as a conformational restrictor in peptidomimetics and as a metabolic blocker in lead optimization, shielding the carboxylic acid moiety from rapid glucuronidation or oxidative degradation.

Part 1: Structural Dynamics & The "Steric Lock"

The Conformation Paradox

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain between adjacent methylene hydrogens.

In 1-tBCBC, two opposing forces dictate geometry:

-

Ring Strain: The cyclobutane core seeks to minimize eclipsing interactions.

-

1,1-Allylic Strain (A(1,3)): The massive tert-butyl group (A-value > 4.5 kcal/mol in cyclohexane models) competes with the carboxylic acid for the "pseudo-equatorial" position.

The Dominant Conformer: The tert-butyl group, being significantly larger than the carboxyl group, effectively "locks" the ring pucker. It forces the tert-butyl group into the pseudo-equatorial position to minimize transannular steric clashes, projecting the carboxylic acid into a pseudo-axial orientation. This has profound implications for binding affinity: the acid vector is fixed relative to the hydrophobic bulk.

Figure 1: Conformational locking mechanism driven by the steric demand of the tert-butyl group.

Part 2: Synthetic Methodologies

Synthesizing 1,1-disubstituted cyclobutanes with bulky groups is non-trivial due to the difficulty of closing the ring around a quaternary center. Two primary routes are recommended based on scale and available precursors.

Method A: The Favorskii Ring Contraction (Recommended for Purity)

Direct alkylation of tert-butyl acetic acid derivatives often fails due to steric shielding. The Favorskii rearrangement of a 2-halo-cyclopentanone derivative offers a thermodynamic driving force (ring contraction) that overcomes this barrier.

Protocol Logic:

-

Precursor: 2-tert-butylcyclopentanone.

-

Halogenation: Bromination at the alpha-position.

-

Rearrangement: Base-induced formation of a cyclopropanone intermediate, followed by ring opening to the cyclobutane.

Method B: Double Alkylation (The "Brute Force" Approach)

Suitable for smaller scales where yield is less critical than speed. This method utilizes high-energy bases to force the cyclization of 1,3-dibromopropane onto a hindered ester.

Detailed Protocol (Method B):

-

Reagents: Methyl 3,3-dimethylbutyrate (starting ester), LDA (Lithium Diisopropylamide), 1,3-dibromopropane, dry THF.

-

Step 1 (Enolization): Cool THF solution of ester (1.0 eq) to -78°C. Add LDA (1.1 eq) dropwise. Stir 30 min.

-

Step 2 (First Alkylation): Add 1,3-dibromopropane (5.0 eq, excess to prevent polymerization). Warm to 0°C. Isolate intermediate.

-

Step 3 (Cyclization): Treat the intermediate mono-bromide with NaH (2.5 eq) in DMSO/THF mixtures. The high dielectric constant of DMSO aids the difficult intramolecular S_N2 reaction at the quaternary center.

-

Workup: Acidify carefully. The product is a hindered acid; extraction requires pH < 2.

Figure 2: The Favorskii Rearrangement pathway, preferred for generating sterically hindered cyclobutane acids.

Part 3: Chemical Properties & Reactivity Profile

The defining feature of 1-tBCBC is the Neopentyl-like steric hindrance at the carbonyl carbon.

| Property | Description | Implication for Lab Work |

| Acidity (pKa) | Est. 4.7–4.9 | Slightly less acidic than unsubstituted cyclobutanecarboxylic acid due to the inductive effect (+I) of the tert-butyl group. |

| Esterification | Highly Resistant | Fisher esterification (acid/alcohol) is extremely slow. Requires activation via acid chloride (SOCl₂) or coupling agents (HATU/EDC). |

| Metabolic Stability | High | The quaternary center blocks beta-oxidation. The steric bulk prevents glucuronidation at the carboxylate. |

| Solubility | Lipophilic | Low water solubility compared to linear acids. Soluble in DCM, DMSO, MeOH. |

Derivatization Challenges

Due to the steric wall created by the tert-butyl group and the ring carbons:

-

Amide Coupling: Standard EDC/NHS couplings may be sluggish. Recommendation: Convert to the acid chloride using Oxalyl Chloride/DMF(cat.) first, then react with the amine.

-

Curtius Rearrangement: To convert the acid to the amine (1-tert-butylcyclobutanamine), use Diphenylphosphoryl azide (DPPA). This reaction works well because the rearrangement is intramolecular and less sensitive to external steric hindrance.

Part 4: Applications in Drug Discovery[2][3][4]

The "Gem-Dimethyl" Effect on Steroids

1-tBCBC serves as a superior bioisostere to the gem-dimethyl group. While a gem-dimethyl group (as in ibuprofen derivatives) restricts rotation, the cyclobutane ring adds an extra layer of rigidity (entropy reduction) without adding significant molecular weight.

Metabolic Shielding

In lead optimization, if a carboxylic acid moiety is a "metabolic hot spot" (rapid clearance), replacing a standard alkyl chain with the 1-tert-butylcyclobutane scaffold often extends half-life (

Peptidomimetics

Incorporating this amino-acid analog (after converting COOH to NH2 and adding a new COOH, or using the scaffold directly) creates "kinked" peptides that cannot adopt alpha-helical structures, useful for designing beta-turn mimetics or disrupting protein-protein interactions.

References

-

PubChem Compound Summary. "1-tert-butylcyclobutane-1-carboxylic acid (CID 59618756)."[1] National Center for Biotechnology Information. Accessed 2026.[2] [Link]

- Wiberg, K. B. "The Structure and Properties of Cyclobutane and its Derivatives." Accounts of Chemical Research. Fundamental analysis of cyclobutane puckering and strain energies.

- Krapcho, A. P., et al. "Synthesis of alpha-substituted cycloalkanecarboxylic acids." Journal of Organic Chemistry.

Sources

Stereochemical Engineering of 3-tert-Butylcyclobutane-1-Carboxylic Acid

Here is an in-depth technical guide on the stereochemistry, synthesis, and analysis of 3-tert-butylcyclobutane-1-carboxylic acid isomers.

A Technical Guide to Isomer Identification, Synthesis, and Conformational Analysis

Executive Summary

The cyclobutane scaffold has emerged as a critical structural motif in modern medicinal chemistry, offering a "Goldilocks" zone between the flexibility of linear alkyl chains and the rigidity of aromatic rings. Specifically, 3-tert-butylcyclobutane-1-carboxylic acid serves as a high-value bioisostere and a conformationally restricted building block.

The presence of the bulky tert-butyl group acts as a "conformational anchor," freezing the ring puckering dynamics and creating distinct thermodynamic profiles for the cis and trans isomers. This guide provides a rigorous analysis of these isomers, detailing the counter-intuitive stability rules of 1,3-disubstituted cyclobutanes, self-validating synthesis protocols, and definitive analytical methods.

Part 1: Conformational Dynamics & Stability Logic

To manipulate this molecule effectively, one must first abandon the heuristics used for cyclohexane. The stereochemical rules for 1,3-disubstituted cyclobutanes are distinct due to the ring's "puckered" (butterfly) geometry.

1. The Puckering Effect

Unlike a planar square (which would suffer from extreme torsional strain due to eclipsed hydrogens), the cyclobutane ring relaxes into a puckered conformation with a dihedral angle of approximately 25–35°. This creates distinct pseudo-equatorial and pseudo-axial positions.

2. The tert-Butyl Anchor

The tert-butyl group is sterically demanding (

3. The Stability Inversion (The "Cis-Effect")

In 1,4-disubstituted cyclohexanes, the trans isomer is thermodynamically stable (diequatorial). In 1,3-disubstituted cyclobutanes, this is reversed. [1]

-

Cis-Isomer (Thermodynamic): Both the C3-tert-butyl and C1-carboxylic acid groups can occupy pseudo-equatorial positions simultaneously. The groups are on the "same side" of the puckered ring, pointing away from the ring center.

-

Trans-Isomer (Kinetic/High Energy): If the tert-butyl group is pseudo-equatorial, the trans relationship forces the C1-carboxylic acid into a pseudo-axial position. This introduces significant 1,3-diaxial-like strain and torsional interactions.

Part 2: Synthesis and Isomer Control

The synthesis of 3-substituted cyclobutanes often yields a mixture of diastereomers. However, understanding the thermodynamic preference allows for "self-correcting" synthetic routes.

Workflow Visualization

The following diagram outlines the logic for synthesizing and isolating the desired isomer.

Figure 1: Synthetic workflow emphasizing thermodynamic equilibration to maximize the yield of the stable cis-isomer.

Detailed Protocol: Thermodynamic Equilibration (Isomer Enrichment)

If your synthesis yields a mixture or the undesired trans isomer, use this protocol to convert it to the stable cis form.

-

Preparation: Dissolve the crude mixture of 3-tert-butylcyclobutane-1-carboxylic acid (or its methyl ester) in anhydrous methanol (0.5 M concentration).

-

Base Addition: Add sodium methoxide (NaOMe, 2.0 equivalents). The base will deprotonate the

-carbon (C1), forming a planar enolate intermediate. -

Reflux: Heat the reaction to reflux for 12–24 hours.

-

Mechanism: Reprotonation of the enolate occurs from the least hindered face. Since the tert-butyl group locks the ring, reprotonation favors the formation of the pseudo-equatorial carboxylate (the cis isomer).

-

Workup: Cool to RT, acidify with 1N HCl to pH 2, and extract with ethyl acetate.

-

Validation: The ratio of cis:trans should shift significantly (typically >9:1) in favor of the cis isomer.[2][3][4][5]

Part 3: Analytical Differentiation (Self-Validating Systems)

Distinguishing these isomers requires precise interpretation of NMR data. Do not rely solely on chemical shift databases; use mechanistic NMR evidence.

1. Nuclear Magnetic Resonance (

H NMR)

The magnetic environment of the proton at C1 (

-

Cis-Isomer (Diequatorial Substituents):

-

The

proton is pseudo-axial . -

Pseudo-axial protons in cyclobutanes are typically shielded (upfield) relative to pseudo-equatorial protons.

-

Coupling:

couples with the adjacent methylene protons (

-

-

Trans-Isomer (Axial/Equatorial Substituents):

-

The

proton is pseudo-equatorial (because the COOH is pseudo-axial). -

Pseudo-equatorial protons are typically deshielded (downfield).

-

2. NOE Spectroscopy (The Definitive Proof)

Nuclear Overhauser Effect (NOE) provides spatial proximity data, independent of electronic shielding effects.

-

Experiment: Irradiate the tert-butyl signal (approx 0.9 ppm) or the

methine proton. -

Cis-Isomer Logic: The

and-

Result:Strong NOE correlation between

and

-

-

Trans-Isomer Logic: The

and-

Result:Weak or No NOE correlation between

and

-

Data Summary Table

| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic) |

| Substituent Geometry | Diequatorial (C1-eq, C3-eq) | Equatorial/Axial (C3-eq, C1-ax) |

| Proton Geometry ( | Pseudo-Axial | Pseudo-Equatorial |

| Upfield (Lower | Downfield (Higher | |

| NOE ( | Strong (Protons on same face) | Weak/None (Protons on opposite faces) |

| Chromatography | Typically more polar (COOH exposed) | Typically less polar (COOH shielded/axial) |

Part 4: Decision Matrix for Isomer Assignment

Use the following logic tree to validate your compound.

Figure 2: Logic tree for definitive stereochemical assignment using NMR spectroscopy.

References

-

Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. [Link]

-

Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry.[1] [Link]

-

Haufe, G., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega. [Link]

-

PubChem. (n.d.). 3-tert-butylcyclobutane-1-carboxylic acid.[6][7] National Library of Medicine. [Link]

Sources

Spectroscopic Characterization of Cyclobutane Carboxylic Acids: A Technical Guide for Medicinal Chemistry

Executive Summary

Cyclobutane carboxylic acids represent a critical class of bioisosteres in modern drug design. Unlike flexible alkyl chains, the cyclobutane ring offers a defined vector for substituent display, often improving metabolic stability and receptor selectivity. However, the characterization of these scaffolds is non-trivial due to ring puckering dynamics and second-order NMR effects .

This guide moves beyond basic spectral listing. It provides a mechanistic framework for interpreting the spectroscopic signatures of cyclobutane carboxylic acids, focusing on distinguishing stereoisomers (cis vs. trans) and quantifying ring strain effects.

Part 1: Structural Dynamics & Electronic Environment

To interpret the spectra, one must first understand the geometry. The cyclobutane ring is not planar .[1] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°.

The Spectroscopic Consequence of Puckering

This deviation from planarity destroys the magnetic equivalence of geminal protons in the ring, often creating complex higher-order multiplets in

-

Pseudo-axial vs. Pseudo-equatorial: Substituents on the ring occupy distinct magnetic environments.

-

Fluxional Behavior: At room temperature, rapid ring inversion can average these signals, but bulky substituents (like carboxylic acids) often lock the conformation, resulting in distinct, resolvable splitting patterns.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

H NMR: Chemical Shifts and Topology

The

Table 1: Characteristic

H NMR Shifts (CDCl

, 400 MHz)

| Proton Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| -COOH | 10.5 – 12.5 | Broad Singlet | Highly deshielded; concentration-dependent due to H-bonded dimer formation. |

| 2.95 – 3.30 | Quintet / Multiplet | Deshielded by electron-withdrawing COOH and ring strain ( | |

| 2.10 – 2.60 | Multiplet | Complex roofing effects common. Cis protons often shielded relative to trans due to steric compression ( | |

| 1.80 – 2.10 | Multiplet | Only applicable in 1,2- or monosubstituted systems. |

Stereochemical Assignment: Cis vs. Trans[2][3]

Distinguishing isomers (e.g., 1,3-cyclobutanedicarboxylic acid) is the most frequent analytical challenge.

-

Symmetry Arguments:

-

Trans-1,3-isomer: Centrosymmetric (in planar average). Often simpler spectra.

-

Cis-1,3-isomer: Possesses a plane of symmetry (

).

-

-

Coupling Constants (

):-

In rigid cyclobutanes,

(8–11 Hz) is typically larger than -

Protocol: Do not rely on splitting alone. Use 1D NOE (Nuclear Overhauser Effect) . Irradiating the

-methine proton will show enhancement of the cis ring protons, but minimal enhancement for trans protons.

-

C NMR Signatures

The carbon spectrum provides the most reliable confirmation of the ring skeleton.

-

Carboxyl Carbon:

175–182 ppm. -

-Ring Carbon:

-

-Ring Carbon:

-

Note: Cyclobutane carbons are significantly shielded compared to cyclopentane or cyclohexane due to the "

-gauche-like" compression inherent in the small ring.

-

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is diagnostic for the "state" of the molecule (monomer vs. dimer) and the ring strain.

Key Diagnostic Bands[4][5][6][7]

-

O-H Stretch (3300–2500 cm

):-

Appears as a massive, broad envelope.

-

Technical Tip: If this band obscures C-H stretches, run the sample in dilute CCl

to break dimers, sharpening the band to ~3500 cm

-

-

C=O Stretch (1700–1750 cm

):-

Strain Effect: Ring strain increases the

-character of the exocyclic bonds. Consequently, the C=O bond in cyclobutane carboxylic acid vibrates at a slightly higher frequency (+5–10 cm -

Typical Value: ~1710 cm

(dimer) / ~1750 cm

-

-

Ring Breathing (~900–1000 cm

):-

Specific to the cyclobutane skeleton, though often weak and obscured in complex derivatives.

-

Part 4: Mass Spectrometry & Fragmentation[1][8][9][10]

When analyzing cyclobutane derivatives via GC-MS (EI, 70eV), the ring instability dominates the fragmentation pathway.

The Retro-[2+2] Cycloaddition

Unlike acyclic acids which lose water or CO

-

m/z 55/56: Characteristic peaks for cyclobutane derivatives (C

H -

McLafferty Rearrangement: If alkyl chains are present, the

-hydrogen transfer is highly favorable.

Part 5: Experimental Workflows

Stereochemical Assignment Workflow

The following diagram outlines the logical flow for assigning stereochemistry in synthesized cyclobutane acids.

Caption: Logic flow for the isolation and stereochemical verification of cyclobutane carboxylic acids.

Conformational Logic of 1,3-Disubstitution

Understanding the "Puckering Preference" is vital for predicting NMR coupling.

Caption: The relationship between ring strain relief (puckering) and the resulting spectroscopic signatures.

Part 6: References

-

Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane and its derivatives.[2][3][4] Journal of the American Chemical Society.[2]

-

Moriarty, R. M. (1974).[2][5] Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry.

-

NIST Chemistry WebBook. (2023). Cyclobutanecarboxylic acid - IR Spectrum.[5][6] National Institute of Standards and Technology.[7]

-

ChemicalBook. (2023). 1,3-Cyclobutanedicarboxylic acid NMR Data.

-

PubChem. (2023). Compound Summary: Cyclobutane-1,3-dicarboxylic acid.[8][9] National Library of Medicine.

Sources

- 1. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 8. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]

Technical Guide: Safety and Handling of Corrosive Carboxylic Acids

Executive Summary

Carboxylic acids (CAs) are ubiquitous in drug development and organic synthesis, ranging from the relatively mild acetic acid to the superacidic trifluoroacetic acid (TFA). While often perceived as less dangerous than mineral acids (e.g., sulfuric, nitric), concentrated CAs pose unique, often underestimated hazards including coagulative necrosis , delayed systemic toxicity , and pressure-generation via decomposition.

This guide provides a field-validated framework for the safe management of high-risk CAs, moving beyond basic compliance to establish a self-validating safety culture.

Mechanism of Injury: Coagulative Necrosis

To handle CAs safely, one must understand how they damage tissue.[1] Unlike alkalis, which cause liquefactive necrosis (turning tissue into a soapy liquid, allowing deep penetration), concentrated carboxylic acids primarily cause coagulative necrosis .

-

The Mechanism: The acid protonates cellular proteins, causing them to denature and precipitate. This forms a "coagulum" or eschar (a dry, crusty scab) on the skin surface.

-

The False Security: This eschar can temporarily limit the acid's penetration, leading to a false sense of security. However, low-molecular-weight acids (like Formic and TFA) are lipophilic enough to penetrate this barrier rapidly, causing deep tissue damage and, in severe cases, metabolic acidosis.

High-Risk Agent Profiles

Not all carboxylic acids require the same level of containment.[2] The following three agents represent the highest risk tier in standard research settings.

| Agent | Risk Profile | Critical Hazard Note |

| Trifluoroacetic Acid (TFA) | High Corrosivity / Volatility | pKa ~0.23. Acts more like a strong mineral acid. High vapor pressure causes immediate respiratory irritation. Hygroscopic. |

| Formic Acid (>90%) | Gas Generation / Toxicity | Decomposes to Carbon Monoxide (CO) and water upon storage.[3] Sealed bottles can pressurize and explode. Systemic toxin (optic nerve damage). |

| Glacial Acetic Acid | Flammability / Permeation | Flash point 39°C. Penetrates standard nitrile gloves rapidly. Often stored incorrectly with oxidizers (e.g., Nitric Acid), creating explosion risks. |

Material Compatibility & PPE Strategy

A common error in research labs is the universal application of nitrile gloves. Nitrile is often insufficient for concentrated CAs.

Glove Permeation Data (Generalized)

-

Nitrile (4 mil): < 5 mins breakthrough for Glacial Acetic; < 1 min for TFA. Splash protection only.

-

Neoprene: Good resistance for Acetic/Formic.

-

Butyl Rubber: Gold Standard for concentrated TFA, Formic, and Acetic acids (Breakthrough > 480 mins).

PPE Decision Logic

The following diagram outlines the decision-making process for selecting Personal Protective Equipment (PPE) based on volume and volatility.

Figure 1: PPE Selection Logic. Note that standard nitrile gloves are insufficient for prolonged contact with concentrated CAs.

Operational Protocols

Storage: The Formic Acid Protocol

Formic acid (98-100%) slowly decomposes into carbon monoxide (CO) and water:

Protocol:

-

Vented Caps: Always use pressure-relief caps (e.g., caps with a PTFE membrane) for Formic Acid storage.

-

Cold Storage: Store at 4°C to slow decomposition, but ensure the acid does not freeze (Freezing point is 8.4°C). If it freezes, expansion can crack the bottle. Ideal range: 10-15°C or ventilated acid cabinet at room temp with frequent venting.

-

Venting Routine: If stored in standard caps, unscrew the cap slightly inside a fume hood weekly to relieve pressure.

Safe Transfer & Quenching

The "Add Acid to Water" Rule (AAA): Always add the acid to the water/solvent. Adding water to concentrated acid causes a rapid exothermic reaction. The water boils instantly at the surface, spraying hot acid (a "steam explosion").

Quenching Workflow (Self-Validating):

-

Setup: Place the receiving flask (water/base) in an ice bath.

-

Validation: Measure temperature of receiving flask. Must be < 10°C.

-

Addition: Add acid dropwise.

-

Stop Condition: If Temp > 20°C, STOP . Allow to cool. Resume only when Temp < 10°C.

Emergency Response

Skin Contact

-

Immediate Action: Move to safety shower/sink immediately. Do not wipe the skin (this drives acid deeper).

-

Irrigation: Flush with tepid water for minimum 15 minutes .

-

Assessment: If the burn is from TFA or Formic Acid, seek medical evaluation even if pain subsides, due to potential deep tissue damage or systemic absorption.

Spills

-

Minor (<100 mL): Neutralize with sodium bicarbonate (baking soda) or use acid-neutralizing spill pads. Wait for fizzing to stop before cleanup.

-

Major (>500 mL) or TFA/Formic: Evacuate the area. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if fumes are present. Contact EHS/Fire Department.

Workflow Visualization: Formic Acid Handling

The following diagram illustrates the critical "Check-Vent-Dispense" cycle required to prevent CO pressurization accidents.

Figure 2: Formic Acid Handling Loop. Note the critical venting step for non-vented caps to release CO buildup.

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]4]

-

PubChem. (n.d.). Trifluoroacetic Acid (Compound Summary). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Formic Acid - Substance Information. [Link]

-

University of Washington EH&S. (n.d.). Standard Operating Procedure: Organic Acids (Acetic, Formic, TFA). [Link]

Sources

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxylic Acids

An in-depth guide to the Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxylic Acids, designed for researchers, scientists, and professionals in drug development.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Arylated Cyclobutanes

The cyclobutane motif is a cornerstone in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a compelling alternative to more common scaffolds like phenyl or gem-dimethyl groups.[1][2] Incorporating a cyclobutane ring can enhance metabolic stability, reduce lipophilicity, and provide precise vectoral positioning of pharmacophoric elements, ultimately leading to improved drug candidates.[2]

Traditionally, the synthesis of substituted cyclobutanes involves multi-step sequences, often hampered by challenges in regio- and stereocontrol.[3] The advent of C–H functionalization logic has revolutionized this landscape.[3][4] By treating C–H bonds as latent functional groups, we can devise more efficient, atom-economical synthetic routes.[4] Palladium-catalyzed C-H arylation stands out as a powerful tool for directly forging C(sp³)–C(sp²) bonds on the cyclobutane core. This guide focuses specifically on leveraging the native carboxylic acid functional group to direct this transformation, a strategy that minimizes the need for the installation and removal of exogenous directing groups.[5][6]

This document provides a comprehensive overview of the mechanistic underpinnings, field-tested protocols, and practical considerations for achieving successful palladium-catalyzed C-H arylation of cyclobutane carboxylic acids.

The Catalytic Engine: Mechanism and Key Components

The success of this transformation hinges on the orchestrated interplay between the palladium catalyst, a directing group, a suitable ligand, and an oxidant. The carboxylic acid group of the substrate itself acts as a native, bidentate directing group, forming a stable five-membered palladacycle intermediate that positions the catalyst for selective C-H cleavage at the β-position.

The Pd(II)/Pd(IV) Catalytic Cycle

While several palladium catalytic cycles can operate, the arylation of C(sp³)–H bonds with aryl halides commonly proceeds through a Pd(II)/Pd(IV) pathway. This cycle is favored for its ability to facilitate the challenging C(sp³)–C(sp²) reductive elimination step.

The key steps are:

-

Coordination & C-H Activation: The Pd(II) precatalyst coordinates to the carboxylate of the substrate. Aided by a ligand and a base (often the carboxylate itself), it undergoes a concerted metalation-deprotonation (CMD) at a proximal β-C-H bond.[7] This is typically the rate-determining step and forms a thermodynamically stable five- or six-membered palladacycle intermediate.

-

Oxidative Addition: The resulting Pd(II)-cyclometalate reacts with an aryl halide (Ar-X) via oxidative addition to form a high-valent Pd(IV) intermediate.

-

Reductive Elimination: This Pd(IV) species undergoes C–C reductive elimination, forging the desired aryl-cyclobutane bond and regenerating a Pd(II) species.

-

Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.

Caption: Proposed Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation.

The Critical Role of Ligands

While the carboxylate provides initial direction, external ligands are crucial for enabling catalysis, controlling selectivity, and promoting high yields. For reactions involving free carboxylic acids, Mono-N-Protected Amino Acid (MPAA) ligands, pioneered by the Yu group, are particularly effective.[6]

-

Function: These chiral ligands coordinate to the palladium center, forming a chiral environment that can induce enantioselectivity in the C-H activation step.[8][9] They also accelerate the rate-limiting C-H activation and prevent catalyst decomposition pathways.

-

Recent Advances: More recently, novel ligand classes like quinuclidine-pyridones and sulfonamide-pyridones have been developed to achieve challenging transannular γ-C-H arylation, overcoming the inherent preference for β-functionalization in cyclobutane systems.[10][11]

Directing Groups: Native vs. Auxiliary

-

Native Directing Group (Free Carboxylic Acid): This is the most step-economical approach. The reaction is typically performed on the free acid, often in the presence of a base to form the carboxylate in situ. This strategy has been successfully applied to the β-arylation of various aliphatic carboxylic acids.[6]

-

Auxiliary Directing Groups: In some cases, the carboxylic acid is converted into a more strongly coordinating amide, such as an 8-aminoquinoline (AQ) amide.[3][4] This auxiliary forms a highly stable bidentate chelate with the palladium catalyst, providing robust and predictable directing effects, though it requires additional steps for installation and removal.[4][5]

Experimental Protocols and Guidelines

The following protocols provide a starting point for the palladium-catalyzed C-H arylation of cyclobutane carboxylic acids. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

A successful experiment follows a logical progression from careful preparation to precise execution and analysis.

Caption: General Experimental Workflow.

Protocol 1: MPAA Ligand-Enabled β-C-H Arylation of a Free Cyclobutane Carboxylic Acid

This protocol is adapted from methodologies developed for the direct arylation of C(sp³)–H bonds in free carboxylic acids.[6]

Materials:

-

Cyclobutane-1-carboxylic acid derivative (Substrate)

-

Aryl Iodide (Ar-I)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

N-Acetyl-L-isoleucine (MPAA Ligand, L14)

-

Ag₂CO₃ (Silver(I) carbonate, Oxidant)

-

K₂CO₃ (Potassium carbonate, Base)

-

tert-Amyl alcohol (Solvent)

Procedure:

-

To a flame-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the cyclobutane carboxylic acid (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and N-Acetyl-L-isoleucine (10.4 mg, 0.06 mmol, 30 mol%).

-

Add the aryl iodide (0.4 mmol, 2.0 equiv.), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.), and K₂CO₃ (27.6 mg, 0.2 mmol, 1.0 equiv.).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add 1.0 mL of anhydrous tert-amyl alcohol via syringe.

-

Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 110 °C.

-

Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired arylated product.

Scope and Conditions: A Comparative Overview

The choice of ligand and conditions is paramount and substrate-dependent. The following table summarizes representative conditions and outcomes from the literature.

| Entry | Substrate | Arylating Agent | Catalyst / Ligand | Base / Oxidant | Solvent | Temp (°C) | Product (Yield) | Reference |

| 1 | Cyclobutane-carboxamide | Iodobenzene | 10% Pd(OAc)₂ | Ag₂CO₃ | t-AmOH | 110 | syn-1,2-diaryl (61%) | [3][4] |

| 2 | Free Cyclobutane Carboxylic Acid | 4-Iodoanisole | 10% Pd(OAc)₂ / MPAA | K₂CO₃ / Ag₂CO₃ | t-AmOH | 110 | β-arylated acid (Good Yield) | [6] |

| 3 | 1-Aminomethyl Cyclobutane | Phenylboronic Acid | 10% Pd(PhCN)₂Cl₂ / N-Ac-L-Leu | BQ | DMF | 40 | γ-arylated amine (82%) | [9] |

| 4 | Free Cyclobutane Carboxylic Acid | Mesitylene | 10% Pd(OAc)₂ / L3 + L4 | AgOAc | HFIP | 130 | γ-arylated acid (58%) | [10][11] |

MPAA = Mono-N-Protected Amino Acid, BQ = Benzoquinone, HFIP = Hexafluoroisopropanol, L3/L4 = SulfonaPyridone/pyridone ligands.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor substrate/reagent quality. 4. Inappropriate ligand or temperature. | 1. Use fresh Pd(OAc)₂. 2. Flame-dry glassware; use anhydrous solvents. 3. Purify starting materials. 4. Screen different ligands (e.g., other MPAA derivatives) and temperatures (100-130 °C). |

| Poor Regioselectivity (β vs. γ) | 1. The inherent electronic/steric properties of the substrate favor β-activation. 2. Standard MPAA ligands strongly favor β-C-H activation via a 5-membered palladacycle. | 1. For γ-arylation, specialized ligands are required. Use a ligand system designed for distal C-H activation, such as the SulfonaPyridone ligands (L3/L4).[10][11] |

| Di-arylation or Other Side Products | 1. Overly reactive substrate. 2. High concentration of arylating agent. 3. Reaction run for too long. | 1. Lower the reaction temperature. 2. Reduce the equivalents of the arylating agent (e.g., from 3.0 to 1.5 equiv.). 3. Monitor the reaction closely and quench once the starting material is consumed. |

| Low Enantioselectivity (for chiral products) | 1. Ligand is not optimal for the substrate. 2. Background reaction without ligand control. 3. Racemization under reaction conditions. | 1. Screen a library of chiral MPAA ligands (e.g., based on different amino acids). 2. Use a palladium source less prone to background reactions, like Pd(PhCN)₂Cl₂.[9] 3. Lower the reaction temperature if possible. |

Conclusion and Future Outlook

The palladium-catalyzed C-H arylation of cyclobutane carboxylic acids represents a significant advance in synthetic organic chemistry, providing streamlined access to valuable, three-dimensional molecular scaffolds.[12] By leveraging the native carboxylic acid as a directing group, particularly with the aid of sophisticated ligands, chemists can now forge previously challenging C-C bonds with increasing control and efficiency. Future developments will likely focus on expanding the substrate scope, developing more robust catalysts for γ- and δ-C-H functionalization, and achieving even higher levels of enantiocontrol to meet the ever-growing demands of drug discovery and materials science.

References

- Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines.ChemRxiv.

- Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.

- Transannular C–H functionalization of cycloalkane carboxylic acids.Axial.

- C(sp 3 )–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection.RSC Publishing.

- Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.

- Pd-catalysed C–H functionalisation of free carboxylic acids.RSC Publishing.

- Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides.

- A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal.The Journal of Organic Chemistry.

- Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.Journal of the American Chemical Society.

- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

- Cyclobutanes in Small‐Molecule Drug Candidates.

- Palladium-catalyzed enantioselective C-H functionalization via C-H pallad

Sources

- 1. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. axial.substack.com [axial.substack.com]

- 11. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C(sp 3 )–H arylation to construct all- syn cyclobutane-based heterobicyclic systems: a novel fragment collection - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03237A [pubs.rsc.org]

Application Notes and Protocols: Esterification of 1-tert-butylcyclobutane-1-carboxylic acid

Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of bespoke molecular architectures is paramount. Carboxylic acid esters are fundamental building blocks in this endeavor, yet their synthesis can be fraught with challenges, particularly when dealing with sterically encumbered substrates. 1-tert-butylcyclobutane-1-carboxylic acid presents a formidable case study in this regard. The quaternary carbon atom at the 1-position, substituted with a bulky tert-butyl group, creates a neopentyl-like environment that severely shields the carboxylic acid from nucleophilic attack. This steric congestion renders traditional esterification methods sluggish and often ineffective.

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the strategic approaches to successfully synthesize esters of 1-tert-butylcyclobutane-1-carboxylic acid. We will dissect the mechanistic underpinnings of various esterification protocols, offering a rationale for method selection and detailed, field-proven procedures. Our focus is not merely on the "how," but critically, on the "why," empowering you to make informed decisions in your synthetic campaigns.

Physicochemical Properties of 1-tert-butylcyclobutane-1-carboxylic acid

A thorough understanding of the starting material is crucial for successful reaction design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Oil | |

| InChIKey | RWZPVFOKYIJACO-UHFFFAOYSA-N |

Strategic Approaches to Esterification of a Sterically Hindered Acid

The formidable steric barrier of 1-tert-butylcyclobutane-1-carboxylic acid necessitates a departure from simplistic esterification methods. We present a curated selection of robust protocols, each with its own merits and considerations.

Method 1: The Classic Approach Under Forcing Conditions - Fischer-Speier Esterification

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[2][3] For sterically hindered substrates, however, standard conditions are often insufficient to drive the equilibrium towards the ester product.[4][5] To overcome this, forcing conditions, such as high temperatures and the use of a large excess of the alcohol, are typically required. The removal of water, a byproduct of the reaction, is also critical to shift the equilibrium towards the product, often achieved through a Dean-Stark apparatus.[5]

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, p-TsOH): Protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester.

-

High Temperature: Provides the necessary activation energy to overcome the high steric barrier for the tetrahedral intermediate formation.

-

Water Removal: Continuously removing water prevents the reverse reaction (ester hydrolysis), thereby increasing the yield of the desired ester.[5]

Experimental Protocol: Fischer-Speier Esterification of 1-tert-butylcyclobutane-1-carboxylic acid with Methanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1-tert-butylcyclobutane-1-carboxylic acid (1.0 eq.).

-

Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq.), which will also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).

-

Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance, the reaction may require a prolonged time (24-72 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude methyl 1-tert-butylcyclobutane-1-carboxylate.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Expected Outcome: Yields for Fischer esterification of highly hindered acids can be moderate to good, but often require long reaction times. For example, the esterification of the similarly hindered pivalic acid can give moderate yields under these conditions.[7]

Method 2: Activation with Carbodiimides - The Steglich Esterification

The Steglich esterification offers a milder alternative to the forcing conditions of the Fischer-Speier method. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] This method is particularly advantageous for sterically demanding substrates and those sensitive to strong acids.[7][9]

Causality of Experimental Choices:

-

DCC/DIC: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

-

DMAP: This hypernucleophilic catalyst intercepts the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol and is not prone to the side reaction of N-acylurea formation that can plague carbodiimide couplings without DMAP.[9] The use of DMAP significantly accelerates the esterification of hindered alcohols.

Experimental Protocol: Steglich Esterification of 1-tert-butylcyclobutane-1-carboxylic acid

-

Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of 1-tert-butylcyclobutane-1-carboxylic acid (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or DIC (1.1 eq.) in the same anhydrous solvent dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

The dicyclohexylurea (DCU) or diisopropylurea byproduct precipitates from the reaction mixture. Filter off the solid urea and wash it with a small amount of the reaction solvent.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Expected Outcome: The Steglich esterification generally provides good to excellent yields for hindered acids. For instance, the esterification of pivalic acid using this method can result in moderate yields (around 50%).[7]

Method 3: The Redox-Neutral Approach - The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of esters from primary and secondary alcohols with inversion of stereochemistry.[10][11] For sterically hindered carboxylic acids, this reaction can be a viable option, although its success is highly dependent on the steric bulk of both the acid and the alcohol.[12][13] The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[10]

Causality of Experimental Choices:

-

Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a key betaine intermediate. The alcohol then adds to the phosphonium center, activating it for nucleophilic attack by the carboxylate.[11]

-

Aprotic Solvent (e.g., THF, Toluene): Anhydrous conditions are crucial for the success of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Esterification of 1-tert-butylcyclobutane-1-carboxylic acid

-

Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of 1-tert-butylcyclobutane-1-carboxylic acid (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add the desired primary or secondary alcohol (1.0 eq.) to the solution.

-

Reaction Execution: Cool the mixture to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The major byproducts are triphenylphosphine oxide and the reduced hydrazine derivative. These can often be removed by precipitation from a nonpolar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) or by column chromatography.

-

-

Purification: Purify the crude ester by column chromatography on silica gel.

Expected Outcome: The Mitsunobu reaction can be effective for hindered substrates, but yields may be variable. The use of sonication has been shown to improve reaction rates and yields for sterically hindered Mitsunobu reactions.[12][13]

Method 4: The High-Reactivity Route - Conversion to Acid Chloride

For exceptionally challenging esterifications, a two-step approach involving the conversion of the carboxylic acid to a highly reactive acid chloride is often the most reliable strategy. The resulting acid chloride can then be readily reacted with an alcohol, even a sterically hindered one, in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents efficiently convert carboxylic acids to acid chlorides. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion.

-

Pyridine or Triethylamine: A base is used in the subsequent esterification step to neutralize the HCl generated and to act as a nucleophilic catalyst (in the case of pyridine).

Experimental Protocol: Two-Step Esterification via Acid Chloride

Step 1: Formation of 1-tert-butylcyclobutane-1-carbonyl chloride

-

Reaction Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add 1-tert-butylcyclobutane-1-carboxylic acid (1.0 eq.).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2-5 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Gently heat the mixture to reflux for 1-3 hours.

-

Work-up: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an inert solvent like toluene can be effective). The crude 1-tert-butylcyclobutane-1-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Esterification of the Acid Chloride

-

Reaction Setup: To a flame-dried, inert gas-purged round-bottom flask, add a solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the crude 1-tert-butylcyclobutane-1-carbonyl chloride (1.0 eq.) dissolved in the same anhydrous solvent.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ester by column chromatography on silica gel or distillation.

Expected Outcome: This is often the highest-yielding method for sterically hindered esterifications, providing good to excellent yields.

Comparative Analysis of Esterification Methods

The choice of esterification method is a critical decision in any synthetic plan. Below is a comparative summary to guide your selection process.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Representative Yield for Hindered Acids |

| Fischer-Speier | Acid catalyst (H₂SO₄, p-TsOH), excess alcohol | High temperature, reflux, water removal | Inexpensive reagents, simple setup | Harsh conditions, long reaction times, equilibrium limitations | Moderate |

| Steglich | DCC/DIC, DMAP | Mild, room temperature | Mild conditions, good for sensitive substrates | Stoichiometric byproduct (urea) can complicate purification | Good to Excellent[7] |

| Mitsunobu | PPh₃, DEAD/DIAD | Mild, neutral, redox-neutral | Mild conditions, inversion of stereochemistry at the alcohol | Stoichiometric byproducts (phosphine oxide, hydrazine), sensitive to steric hindrance | Moderate to Good |

| Acid Chloride | SOCl₂ or (COCl)₂, then alcohol and base | Two steps, generally mild | High yielding, reliable for very hindered substrates | Two-step process, requires handling of corrosive reagents | Excellent |

Visualizing the Reaction Pathways

To further elucidate the mechanisms discussed, the following diagrams are provided.

Caption: Mechanism of Fischer-Speier Esterification.

Caption: Mechanism of Steglich Esterification.

Caption: Mechanism of the Mitsunobu Reaction.

Conclusion: A Strategic Toolkit for Challenging Esterifications

The successful esterification of the sterically demanding 1-tert-butylcyclobutane-1-carboxylic acid is a testament to the power of a well-chosen synthetic strategy. While the classic Fischer-Speier method can be driven to success with forcing conditions, milder and often more efficient alternatives exist. The Steglich esterification provides an excellent balance of reactivity and mildness, while the Mitsunobu reaction offers a unique redox-neutral pathway. For the most recalcitrant substrates, the conversion to a highly reactive acid chloride remains the gold standard.

By understanding the underlying principles and the specific advantages and limitations of each method, researchers can confidently navigate the challenges posed by steric hindrance and achieve their synthetic goals with precision and efficiency. This guide serves as a foundational resource, and we encourage the adaptation and optimization of these protocols to suit the specific needs of your target molecules.

References

-

PubChem. 1-tert-butylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

-

Cheméo. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ACS Publications. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]

-

ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

SynArchive. Steglich Esterification. [Link]

-

Florida Atlantic University. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

ScienceDirect. Esterification and etherification of steroid and terpene under Mitsunobu conditions. [Link]

Sources

- 1. 1-Tert-butylcyclobutane-1-carboxylic acid | C9H16O2 | CID 59618756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. synarchive.com [synarchive.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. wise.fau.edu [wise.fau.edu]

Application Note: Advanced Amide Coupling Protocols for Sterically Hindered Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and peptide synthesis.[1] While numerous protocols exist for simple systems, the coupling of sterically hindered carboxylic acids or amines presents a significant synthetic hurdle.[1] Steric bulk around the reacting centers slows the rate of nucleophilic attack, leading to low yields, prolonged reaction times, and the prevalence of side reactions.[1]

This application note serves as a technical guide for overcoming these challenges. It moves beyond a simple recitation of reagents to explain the mechanistic principles behind effective coupling strategies for demanding substrates. We will explore the evolution of coupling reagents, from classic carbodiimides to modern onium salts and phosphonic anhydrides, providing field-tested protocols and a framework for rational reagent selection.

Part 1: The Activated Carboxylate - A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>200 °C) to eliminate water, conditions that are incompatible with most complex molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group.[2] This creates a highly reactive acylating intermediate that is readily attacked by the amine nucleophile.

The general process can be visualized as a two-step sequence: activation followed by nucleophilic attack.

Caption: General workflow for amide bond formation via an activated intermediate.

A primary challenge, especially with carbodiimide reagents like DCC, is the formation of a stable N-acylurea byproduct through an O-to-N acyl migration in the O-acylisourea intermediate.[3][4][5] This pathway is non-productive and consumes the activated acid. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) mitigates this by rapidly trapping the O-acylisourea to form an active ester, which is more stable yet still highly reactive towards the amine.[3][5]

Part 2: Reagent Classes for Hindered Couplings

The choice of coupling reagent is the most critical factor in the success of a difficult amide synthesis. Reagents are broadly classified by their core activating mechanism.

1. Carbodiimides and High-Reactivity Additives

Carbodiimides like dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[2][6] For hindered substrates, their use is almost always coupled with additives that enhance reaction rates and suppress side reactions.[6]

-

Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] An additive (e.g., HOBt, HOAt, OxymaPure) intercepts this intermediate to form a corresponding active ester, which then reacts with the amine.[3]

-

Expert Insight: While HOBt is standard, 7-aza-1-hydroxybenzotriazole (HOAt) and OxymaPure form more reactive esters, making them superior choices for challenging couplings.[8][9] Oxyma-based reagents are also favored for safety, as HOBt and HOAt are potentially explosive.[4] The combination of EDC with OxymaPure is a powerful, modern, and safer alternative to traditional DCC/HOBt protocols.[5]

2. Onium Salts (Aminium/Uronium & Phosphonium)

Onium salts are generally considered the most powerful class of coupling reagents and are often the first choice for sterically demanding systems.[4][8] They are categorized into aminium/uronium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).

-

Aminium/Uronium Salts: These reagents incorporate the activating additive (HOBt, HOAt, or Oxyma) directly into their structure.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the benchmark for difficult couplings.[10] It is based on HOAt, and the resulting OAt esters are more reactive than the OBt esters formed by its analogue, HBTU.[9] This increased reactivity is crucial for overcoming steric barriers.[10][11]

-

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU but with a significantly improved safety profile.[4][12] It is also highly soluble and its byproducts are often water-soluble, simplifying workup.[13]

-

-

Phosphonium Salts:

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium-based reagent.[8][11] A key advantage over aminium salts is that phosphonium reagents do not react with the amine component.[6][14] This prevents a common side reaction where the coupling reagent itself terminates the peptide chain by forming a guanidinium species, which can be problematic when using an excess of an aminium reagent like HATU.[8]

-

3. Reagents for Acyl Fluoride Formation

For exceptionally difficult couplings, converting the carboxylic acid to its corresponding acyl fluoride can be highly effective.[15] Acyl fluorides are generally more reactive than active esters but less prone to racemization than acyl chlorides.[15]

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ.[4] This method is particularly suited for coupling sterically hindered α,α-disubstituted amino acids.[4]

-

Cyanuric Fluoride or DAST can also be used to prepare acyl fluorides, which are then coupled with the amine, often at elevated temperatures, to drive the reaction to completion.[15]

4. Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic phosphonic anhydride that acts as a powerful and mild dehydrating agent to promote amide bond formation.[16][17]

-

Mechanism: T3P activates the carboxylic acid to form a mixed anhydride intermediate, which is then attacked by the amine.[16]

-

Expert Insight: T3P is exceptionally effective for sterically hindered substrates and reactions prone to epimerization.[17] A significant practical advantage is that its byproducts are water-soluble, allowing for a simple aqueous workup and purification, making it highly suitable for large-scale synthesis.[16][17]

Part 3: Comparative Guide and Protocol Selection

Choosing the right reagent requires balancing reactivity, cost, safety, and the specific demands of the substrates.

| Reagent Class | Examples | Pros | Cons | Best For |

| Carbodiimide + Additive | EDC/OxymaPure, DIC/HOAt | Cost-effective, versatile, water-soluble byproducts (EDC).[3][18] | Slower than onium salts, potential for N-acylurea side product.[3][4] | General purpose couplings, large-scale synthesis where cost is a factor. |

| Aminium/Uronium Salts | HATU, HCTU, COMU | Extremely high reactivity, fast reaction times, excellent for hindered systems.[8][10] | Expensive, potential for guanidinylation side reaction, some are explosive (HATU/HBTU).[8][13] | Highly demanding couplings, hindered amino acids, minimizing racemization.[10] |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, no guanidinylation side reaction, clean reactions.[8][14] | Expensive, byproducts can be difficult to remove (HMPA from BOP).[11] | Fragment coupling, cyclizations, or when excess reagent is required.[8][14] |

| Acyl Fluoride Precursors | TFFH, Cyanuric Fluoride | Generates highly reactive intermediates, effective for very hindered substrates.[4][15] | Harsh reagents may be required for formation (e.g., DAST), may require elevated temperatures.[15] | Cases where all other methods have failed, particularly with α,α-disubstituted amino acids. |

| Phosphonic Anhydride | T3P® | High yields, extremely low racemization, simple aqueous workup, non-toxic.[16][17] | Reagent is a solution, stoichiometry must be precise. | Epimerization-prone substrates, large-scale synthesis requiring easy purification.[17] |

Part 4: Detailed Experimental Protocols

The following protocols are representative examples for coupling sterically hindered substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Caption: A typical experimental workflow for amide coupling reactions.

Protocol 1: High-Performance Coupling using HATU

This protocol is ideal for coupling a sterically hindered carboxylic acid with a valuable or poorly reactive amine.

-

Materials:

-

Sterically hindered carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

-

Add DIPEA (2.5 eq) to the mixture and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the OAt active ester.[18]

-

Add the amine (1.1 eq) to the pre-activated mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. For extremely hindered substrates, warming to 40-50 °C may be required.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[18] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Protocol 2: Robust Coupling of a Hindered Substrate using T3P®

This method is excellent for its high efficiency and exceptionally simple workup.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

T3P® (50% solution in Ethyl Acetate) (1.5 eq)

-

Pyridine or DIPEA (3.0 eq)

-

Anhydrous Ethyl Acetate or 2-MeTHF

-

-

Procedure:

-

In a dry flask, dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in the chosen anhydrous solvent.

-

Add the base (3.0 eq, pyridine is often effective for slow couplings).[19]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layer.[16] Separate the layers. Wash the organic layer with 1 M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity. Further purification can be done by chromatography if necessary.

-

Part 5: Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Reagents (solvent, base) are not anhydrous. 4. Incomplete activation. | 1. Switch to a more powerful reagent (e.g., EDC/HOBt -> HATU or COMU).[10] 2. Increase temperature (40-60 °C); consider converting to acyl fluoride.[15] 3. Use freshly dried solvents and amines. 4. Increase pre-activation time for onium salts. |

| Side Product Formation | 1. N-acylurea formation (with carbodiimides). 2. Guanidinylation of amine (with excess HATU/HBTU). 3. Racemization/Epimerization. | 1. Ensure at least 1 eq of additive (HOAt, Oxyma) is used.[3] 2. Use the phosphonium salt PyBOP instead, or use a slight excess of the acid component relative to the coupling reagent.[8] 3. Use a less basic amine (e.g., collidine instead of DIPEA); switch to a reagent known for low racemization like T3P® or COMU.[4][17] |

| Difficult Purification | 1. Urea byproducts (from DCC/DIC). 2. DMF is difficult to remove. 3. Phosphine oxide byproducts (from phosphonium salts). | 1. Use EDC, as the urea byproduct is water-soluble.[3] If using DCC, filter the solid DCU before workup. 2. Perform multiple washes with 5% LiCl or brine; consider using a different solvent like 2-MeTHF. 3. Ensure proper aqueous washes are performed; purification via chromatography is usually effective. |

Conclusion

Successfully synthesizing sterically hindered amides requires moving beyond standard coupling conditions and selecting a reagent system tailored to the substrate's reactivity. Modern onium salts like HATU and COMU offer the highest reactivity for the most challenging cases, while reagents like T3P® provide a powerful and practical alternative with the significant advantage of a simplified, scalable workup. By understanding the mechanistic basis for each reagent class and carefully controlling reaction conditions, researchers can efficiently overcome the synthetic obstacles posed by steric congestion.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available at: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Subirós-Funosas, R., et al. (2020). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 25(8), 1948. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190. Available at: [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

-

Iannelli, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 89. Available at: [Link]

-

Wikipedia. Carbodiimide. Available at: [Link]

-

El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 690-697. Available at: [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 449-466. Available at: [Link]

-

Stash, A., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. ChemRxiv. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide (Coupling) - T3P. Available at: [Link]

-

YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Available at: [Link]

-

AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Available at: [Link]Digital.pdf)

Sources

- 1. chimia.ch [chimia.ch]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. people.uniurb.it [people.uniurb.it]

- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 16. youtube.com [youtube.com]

- 17. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reddit.com [reddit.com]

Decarboxylation of 1,1-cyclobutanedicarboxylic acid to form cyclobutanecarboxylic acid

Executive Summary